
Levetiracetam acid
概要
説明
2-(2-Oxopyrrolidin-1-yl)butanoic acid, (2R)- is a chemical compound with the molecular formula C8H13NO3 and a molecular weight of 171.2 g/mol . It is known for its applications in various scientific fields, including chemistry, biology, and medicine. The compound is characterized by its pyrrolidinone ring structure, which contributes to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Oxopyrrolidin-1-yl)butanoic acid, (2R)- typically involves the reaction of chloroacetamide with γ-aminobutyric acid potassium salts. This method provides a convenient route to produce substituted 4-[(2-amino-2-oxoethyl)amino]butanoic acids . The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.
Industrial Production Methods
Industrial production methods for 2-(2-Oxopyrrolidin-1-yl)butanoic acid, (2R)- are not extensively documented.
化学反応の分析
Types of Reactions
2-(2-Oxopyrrolidin-1-yl)butanoic acid, (2R)- undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to hydroxyl groups.
Substitution: The compound can undergo substitution reactions, particularly at the pyrrolidinone ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and may require catalysts to enhance reaction rates.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxylated compounds. Substitution reactions can result in a variety of substituted pyrrolidinone derivatives .
科学的研究の応用
Clinical Applications
Levetiracetam is primarily indicated for the treatment of epilepsy, specifically for various seizure types. Its applications include:
- Partial Onset Seizures : Approved as adjunctive therapy for adults and children aged one month and older, LEV effectively manages partial seizures .
- Myoclonic Seizures : It is indicated for adults and adolescents (12 years and older) with juvenile myoclonic epilepsy .
- Primary Generalized Tonic-Clonic Seizures : LEV is used as adjunctive therapy for patients over six years old with idiopathic generalized epilepsy .
Off-Label Uses
Levetiracetam is also employed off-label in several contexts:
- Status Epilepticus : Often used in emergency settings when traditional therapies are ineffective.
- Seizure Prophylaxis : It is utilized in patients with subarachnoid hemorrhage and traumatic brain injury (TBI) .
- Palliative Care : LEV may be administered to manage seizures in terminally ill patients .
Pharmacokinetics
Levetiracetam exhibits favorable pharmacokinetic properties:
- Absorption : Rapidly absorbed with nearly 100% bioavailability after oral administration.
- Distribution : Less than 10% protein-bound, minimizing drug interactions.
- Metabolism : Primarily eliminated unchanged via renal excretion; minimal hepatic metabolism reduces the risk of interactions with other drugs .
Levetiracetam in Glioblastoma Treatment
A study investigated the impact of levetiracetam on survival rates in glioblastoma patients receiving temozolomide (TMZ). Results indicated that patients treated with LEV alongside TMZ experienced significantly longer overall survival (OS) and progression-free survival (PFS) compared to those who did not receive LEV. The study suggested that LEV might sensitize glioblastoma cells to chemotherapy by inhibiting MGMT expression .
Impact on Fluorescence Quality in Neurosurgery
Research highlighted that preoperative administration of levetiracetam could adversely affect fluorescence quality during neurosurgical procedures involving 5-aminolevulinic acid (5-ALA). This finding underscores the need for careful consideration of LEV use in surgical contexts to avoid compromising intraoperative imaging quality .
Neuroprotective Effects
In animal models, levetiracetam demonstrated neuroprotective effects by normalizing levels of presynaptic endocytosis machinery and restoring nonamyloidogenic processing in models of Alzheimer’s disease. These findings suggest potential applications beyond epilepsy treatment, indicating a broader neuroprotective role for LEV .
Table 1: Summary of Levetiracetam Applications
Application | Age Group | Approval Status |
---|---|---|
Partial Onset Seizures | ≥ 1 month | FDA Approved |
Myoclonic Seizures | ≥ 12 years | FDA Approved |
Tonic-Clonic Seizures | ≥ 6 years | FDA Approved |
Status Epilepticus | All ages | Off-label Use |
Glioblastoma | Adults | Off-label Use |
Neurosurgery | Adults | Off-label Use |
作用機序
The mechanism of action of 2-(2-Oxopyrrolidin-1-yl)butanoic acid, (2R)- involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by modulating neurotransmitter systems in the brain, particularly those involving gamma-aminobutyric acid (GABA). This modulation can lead to various physiological effects, including neuroprotection and cognitive enhancement .
類似化合物との比較
2-(2-Oxopyrrolidin-1-yl)butanoic acid, (2R)- can be compared with other similar compounds, such as:
Levetiracetam: A well-known anticonvulsant with a similar pyrrolidinone structure.
Piracetam: Another pyrrolidinone derivative used for cognitive enhancement.
The uniqueness of 2-(2-Oxopyrrolidin-1-yl)butanoic acid, (2R)- lies in its specific chemical structure and the resulting biological activities, which may differ from those of other pyrrolidinone derivatives.
生物活性
Levetiracetam (LEV) is a widely used antiepileptic drug known for its effectiveness in controlling seizures and its unique mechanisms of action. This article explores the biological activity of levetiracetam acid, particularly focusing on its effects on neurotransmission, antioxidant properties, and overall neuroprotective effects.
Levetiracetam primarily functions by binding to the synaptic vesicle protein SV2A, which plays a crucial role in neurotransmitter release. Research indicates that LEV has an activity-dependent effect on inhibitory transmission, reducing inhibitory postsynaptic currents (IPSCs) in a frequency-dependent manner. This was demonstrated using patch-clamp recordings from CA1 neurons in rat brain slices, showing that LEV significantly impacts high-frequency activity in synaptic terminals .
Mechanism | Description |
---|---|
SV2A Binding | Binds to SV2A, modulating neurotransmitter release |
Inhibitory Transmission | Reduces frequency-dependent IPSCs |
Calcium Modulation | Inhibits calcium transients induced by various stimuli in neuronal cells |
Antioxidant Activity | Exhibits scavenging effects against reactive oxygen species (ROS) |
Antioxidant Activity
Recent studies have highlighted the antioxidant properties of levetiracetam, particularly during the progression of temporal lobe epilepsy (TLE). In animal models, LEV administration increased the activity of superoxide dismutase (SOD) and catalase (CAT), while decreasing hydrogen peroxide levels. These findings suggest that LEV may help restore redox balance in the hippocampus, thereby mitigating oxidative stress associated with epilepsy .
Case Study: Antioxidant Effects in TLE Models
In a controlled study involving rats with TLE, LEV was shown to:
- Significantly increase SOD and CAT activities.
- Decrease glutathione reductase activity.
- Reduce oxidative stress markers such as hydrogen peroxide levels.
The results indicated that LEV not only acts as an antiseizure medication but also enhances the antioxidant defense system in the brain during chronic epilepsy .
Neuroprotective Effects
Levetiracetam also exhibits neuroprotective effects beyond its anticonvulsant properties. Chronic treatment with LEV has been shown to reverse hippocampal remodeling and behavioral abnormalities associated with dementia models. This suggests potential applications for LEV in treating cognitive deficits linked to neurodegenerative diseases .
Pharmacokinetics
Levetiracetam is characterized by rapid absorption and high bioavailability. Studies indicate:
- Absorption : Rapid with a Tmax of less than 1 hour.
- Distribution : High concentrations found in the brain compared to blood after 24 hours.
- Metabolism : Primarily through hydroxylation and acetamide hydrolysis; minimal liver enzyme induction observed.
The elimination half-life ranges from 1.3 to 3.9 hours across different species, extending to approximately 7.7 hours in humans .
特性
IUPAC Name |
(2R)-2-(2-oxopyrrolidin-1-yl)butanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO3/c1-2-6(8(11)12)9-5-3-4-7(9)10/h6H,2-5H2,1H3,(H,11,12)/t6-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IODGAONBTQRGGG-ZCFIWIBFSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)O)N1CCCC1=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C(=O)O)N1CCCC1=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30146081 | |
Record name | 2-(2-Oxopyrrolidin-1-yl)butanoic acid, (2R)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30146081 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
103833-72-3 | |
Record name | Levetiracetam acid, (R)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0103833723 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-(2-Oxopyrrolidin-1-yl)butanoic acid, (2R)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30146081 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(2-OXOPYRROLIDIN-1-YL)BUTANOIC ACID, (2R)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5GFJ8QXZ6J | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of Levetiracetam acid in the context of Levetiracetam drug substance?
A1: this compound is identified as a potential degradation product of Levetiracetam in the research paper []. This means that under certain stress conditions, like exposure to heat, light, or acidic/basic environments, Levetiracetam can degrade into this compound.
Q2: How does the research paper address the presence of this compound in Levetiracetam drug substance?
A2: The study focuses on developing and validating a stability-indicating RP-UPLC method []. This method is specifically designed to separate and quantify Levetiracetam from its related substances, including degradation products like this compound. The successful separation ensures accurate determination of Levetiracetam purity and helps in assessing the stability of the drug substance under various conditions.
Q3: What are the analytical method validation parameters reported for this compound in the research?
A3: The research paper reports the limit of detection (LOD) and limit of quantification (LOQ) for this compound as 0.002% and 0.005% respectively []. These values demonstrate the sensitivity of the developed RP-UPLC method in detecting and quantifying even trace amounts of this compound present in the Levetiracetam drug substance.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。